![molecular formula C16H16ClN3O4S B5129304 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5129304.png)
1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-phenylpiperazine
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Description
Synthesis Analysis
The synthesis of sulfonamide structures, including derivatives similar to 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-phenylpiperazine, often involves the aminolysis of p-nitrophenylsulfonates. This method yields a variety of sulfonamides, demonstrating significant potency and selectivity in their biological applications, particularly as adenosine A2B receptor antagonists. The process highlights the use of p-nitrophenoxide as a leaving group, facilitating the reaction with a range of amines to produce desired sulfonamides efficiently (Luo Yan et al., 2006).
Molecular Structure Analysis
Studies on molecular structures, particularly involving nitrophenylsulfonate complexes, provide insights into the intricate interactions and structural configurations of sulfonamide derivatives. These analyses often employ spectroscopic methods and crystallography to elucidate the geometry, hydrogen bonding, and electronic properties of the compounds, reflecting the structural integrity and stability critical for their biological and chemical functionalities (I. Binkowska et al., 2001).
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to describe its mode of action. Based on its structure, it’s likely that the compound interacts with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways .
Pharmacokinetics
Based on its molecular weight and structure, it can be hypothesized that the compound is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-phenylpiperazine’s action are currently unknown due to the lack of studies on this compound .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-phenylpiperazine. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and therefore its ability to interact with its targets .
properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)sulfonyl-4-phenylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4S/c17-15-7-6-14(12-16(15)20(21)22)25(23,24)19-10-8-18(9-11-19)13-4-2-1-3-5-13/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKCPTIKJBKWQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-nitrophenyl)sulfonyl-4-phenylpiperazine |
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